molecular formula C13H19NO4S B1407143 N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine CAS No. 1858249-95-2

N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B1407143
CAS No.: 1858249-95-2
M. Wt: 285.36 g/mol
InChI Key: HMKWURIRFCNOJV-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a glycine moiety through a methylsulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylphenylamine and glycine.

    Formation of Intermediate: The 4-tert-butylphenylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(4-tert-butylphenyl)-N-(methylsulfonyl)amine.

    Coupling Reaction: The intermediate is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is investigated for its potential use as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the methylsulfonyl moiety play crucial roles in binding to these targets, modulating their activity. The glycine moiety may also contribute to the compound’s overall bioactivity by interacting with amino acid residues in the target proteins.

Comparison with Similar Compounds

    N-(4-tert-Butylphenyl)glycine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    N-(4-tert-Butylphenyl)-N-(methylsulfonyl)alanine: Similar structure but with an alanine moiety instead of glycine, potentially altering its activity and applications.

Uniqueness: N-(4-tert-Butylphenyl)-N-(methylsulfonyl)glycine is unique due to the presence of both the tert-butyl and methylsulfonyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)10-5-7-11(8-6-10)14(9-12(15)16)19(4,17)18/h5-8H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKWURIRFCNOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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